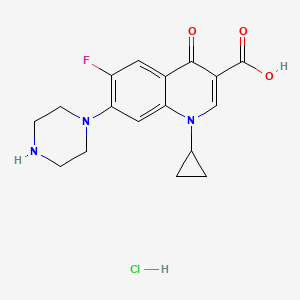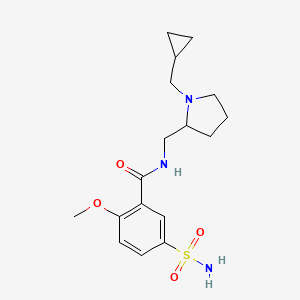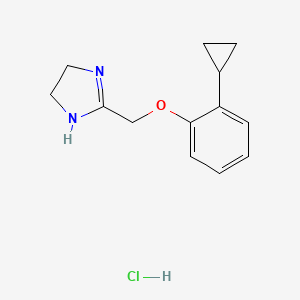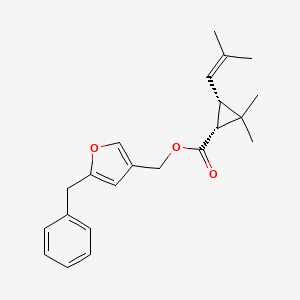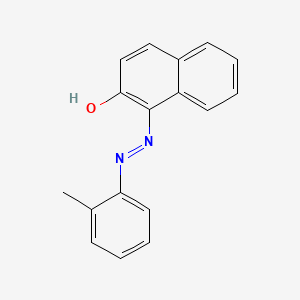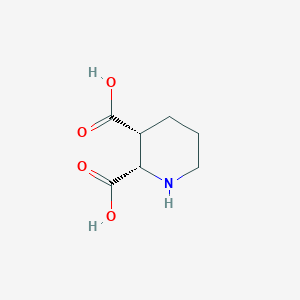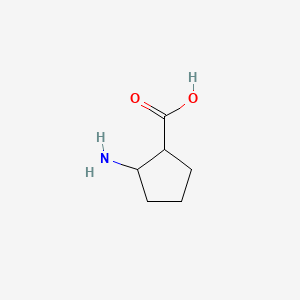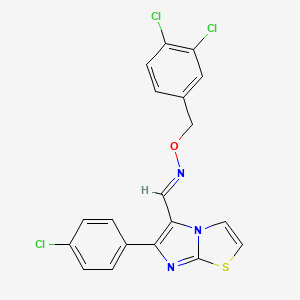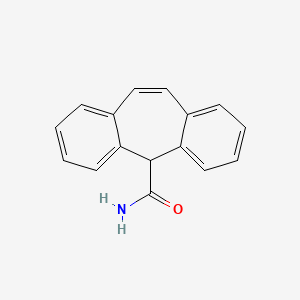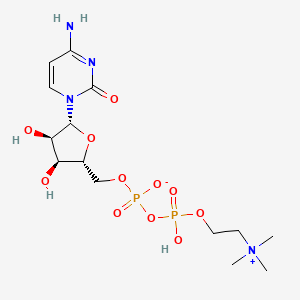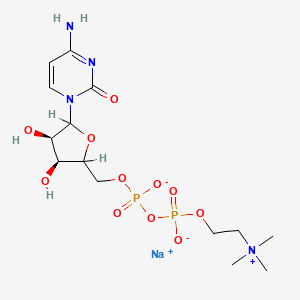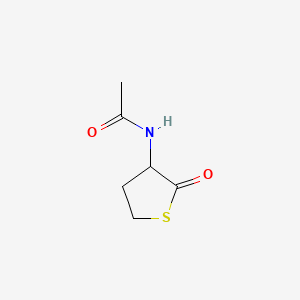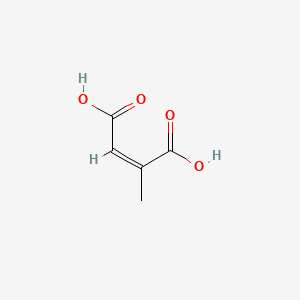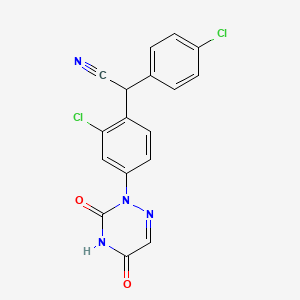
Clazuril
Vue d'ensemble
Description
Le clazuril est un dérivé de phénylacétonitrile utilisé principalement en médecine vétérinaire comme agent anticoccidien. Il est efficace contre les stades endogènes des espèces d'Eimeria de coccidies, ce qui en fait un outil précieux dans le traitement et la prévention de la coccidiose chez les volailles et les pigeons .
Applications De Recherche Scientifique
Clazuril has several scientific research applications, including:
Veterinary Medicine: Used as an anticoccidial agent to treat and prevent coccidiosis in poultry and pigeons.
Pharmaceutical Research: Studied for its potential use in treating other parasitic infections.
Analytical Chemistry: Used as a reference standard in various analytical techniques.
Mécanisme D'action
Target of Action
Clazuril, a benzene-acetonitrile derivative, is primarily targeted against the asexual and sexual developmental stages of both Eimeria species . Eimeria species are a type of protozoan parasite that causes coccidiosis, a serious intestinal disease in various animals .
Mode of Action
It does this by interrupting the life cycle of the Eimeria species . This interruption occurs at both the asexual and sexual developmental stages of the parasites .
Biochemical Pathways
The interruption of the life cycle of the eimeria species suggests that this compound likely interferes with the biological processes essential for the growth and reproduction of these parasites .
Pharmacokinetics
A study in rats showed that the plasma concentrations of this compound were higher in male than in female rats . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the interruption of the life cycle of the Eimeria species, leading to a decrease in the population of these parasites . This interruption occurs at both the asexual and sexual developmental stages of the parasites . As a result, this compound effectively controls and treats coccidiosis, a serious intestinal disease caused by Eimeria species .
Analyse Biochimique
Biochemical Properties
It is known to have a lethal effect on Eimeria species
Cellular Effects
Clazuril’s cellular effects are primarily observed in its action against Eimeria species. It disrupts the life cycle of these organisms, thereby exerting its anticoccidial effects
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a stable effect over time. The plasma kinetics were studied in rats which received daily oral doses of this compound . The plasma concentrations of this compound were higher in male than in female rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a single-dose toxicity study in rats, no mortalities occurred in males or females at an oral dosage of 640 mg/kg body weight . In pigeons, dosing up to 640 mg/kg body weight remained without mortality .
Metabolic Pathways
It is known that this compound has a significant impact on the life cycle of Eimeria species, suggesting that it may interact with certain enzymes or cofactors within these organisms .
Transport and Distribution
Studies have shown that this compound has a higher concentration in the plasma of male rats compared to female rats .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le clazuril est synthétisé par une série de réactions chimiques impliquant des dérivés de phénylacétonitrile. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans les sources publiques .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées pour assurer la pureté et l'efficacité. Le processus comprend généralement des étapes telles que la nitration, la réduction et la cyclisation, suivies de la purification et de la formulation .
Analyse Des Réactions Chimiques
Types de réactions
Le clazuril subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant les groupes chloro.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des amines .
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Médecine vétérinaire : Utilisé comme agent anticoccidien pour traiter et prévenir la coccidiose chez les volailles et les pigeons.
Recherche pharmaceutique : Etudié pour son utilisation potentielle dans le traitement d'autres infections parasitaires.
Chimie analytique : Utilisé comme étalon de référence dans diverses techniques analytiques.
Mécanisme d'action
Le this compound exerce ses effets en interférant avec le cycle de vie des coccidies. Il cible les stades endogènes des espèces d'Eimeria, perturbant leur développement et empêchant la formation d'oocyste. Cette action brise efficacement le cycle de vie du parasite, conduisant à son élimination .
Comparaison Avec Des Composés Similaires
Composés similaires
Diclazuril : Un autre dérivé de phénylacétonitrile utilisé comme agent anticoccidien.
Ponazuril : Un composé à base de triazine avec des propriétés anticoccidiennes similaires.
Toltrazuril : Un dérivé de triazine utilisé pour traiter la coccidiose chez divers animaux.
Unicité du this compound
Le this compound est unique dans son ciblage spécifique des stades endogènes des espèces d'Eimeria, ce qui le rend très efficace pour prévenir la propagation de la coccidiose. Sa structure chimique permet également des interactions spécifiques avec le parasite, ce qui explique son efficacité .
Propriétés
IUPAC Name |
2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUTUGLQZLNABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869364 | |
| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-36-1 | |
| Record name | Clazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clazuril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
